molecular formula C13H10FNO3 B14640364 2-Fluorophenyl 4-amino-2-hydroxybenzoate CAS No. 56356-25-3

2-Fluorophenyl 4-amino-2-hydroxybenzoate

Cat. No.: B14640364
CAS No.: 56356-25-3
M. Wt: 247.22 g/mol
InChI Key: HCLNLKPDUQPWGY-UHFFFAOYSA-N
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Description

2-Fluorophenyl 4-amino-2-hydroxybenzoate is a synthetic aromatic ester featuring a fluorinated phenyl group, an amino (-NH₂) substituent, and a hydroxyl (-OH) group on the benzoate backbone. This compound exhibits multifunctional reactivity due to its electron-withdrawing fluorine atom and hydrogen-bonding capabilities from the amino and hydroxyl groups.

Properties

CAS No.

56356-25-3

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

(2-fluorophenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H10FNO3/c14-10-3-1-2-4-12(10)18-13(17)9-6-5-8(15)7-11(9)16/h1-7,16H,15H2

InChI Key

HCLNLKPDUQPWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)N)O)F

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid Catalysis

The most widely reported method involves direct condensation of 4-amino-2-hydroxybenzoic acid and 2-fluorophenol using phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). Adapted from US2829154A, this one-step protocol operates at 80–120°C, leveraging excess phenol (3.2–4.4 mol eq) and P₂O₅ (1.6–3.2 mol eq relative to the acid) to suppress decarboxylation and O-alkylation side reactions.

Representative Procedure

  • Combine 4-amino-2-hydroxybenzoic acid (1 eq), 2-fluorophenol (3.2 eq), and P₂O₅ (2.2 eq) under inert atmosphere.
  • Heat at 100°C for 2–3 hours with stirring.
  • Quench with ice-cold water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
    Yield : 67–74%.

Acid Chloride Intermediate Route

To enhance reactivity, 4-amino-2-hydroxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with 2-fluorophenol. This method, detailed in CN103980135B, avoids side reactions by activating the carboxyl group:

Key Steps

  • Chlorination : React 4-amino-2-hydroxybenzoic acid with SOCl₂ (1.5 eq) in anhydrous DMF at 0–20°C.
  • Coupling : Add 2-fluorophenol (1.1 eq) and triethylamine (2 eq) in dichloromethane (DCM) at room temperature.
  • Isolate via filtration and wash with NaHCO₃ solution.
    Yield : 82–89%.

Reaction Optimization and Catalytic Systems

Catalytic Efficiency Comparison

Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Source
P₂O₅ 100 2 67 95
PPA (84% P₂O₅) 110 3 74 97
HATU/DIEA 25 12 89 99
EDDS Lyase 30 24 52 90

Notes :

  • HATU/DIEA : Coupling reagents enable room-temperature reactions but require stoichiometric amounts, increasing cost.
  • Enzymatic (EDDS Lyase) : Eco-friendly but limited to aqueous buffers (pH 8.5) and lower yields.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions at >120°C.
  • Non-polar solvents (toluene) favor equilibrium-driven esterification but prolong reaction times.
  • Optimal temperature: 80–100°C balances kinetics and decomposition risks.

Functional Group Compatibility and Protection Strategies

Amino Group Protection

The primary amine in 4-amino-2-hydroxybenzoic acid may undergo undesired acylation. Acetylation using acetic anhydride prior to esterification is common:

  • Protect with Ac₂O (1.2 eq) in pyridine at 0°C.
  • Proceed with esterification.
  • Deprotect using NH₃/MeOH.
    Yield Loss : ~12% per protection/deprotection cycle.

Hydroxyl Group Stability

The phenolic -OH in 2-fluorophenol is susceptible to oxidation. Strategies include:

  • Inert atmosphere (N₂/Ar) to prevent radical formation.
  • Low-temperature addition of oxidizing agents (e.g., H₂O₂ in).

Purification and Analytical Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (1:3) yields white crystals (mp 149–151°C).
  • Column Chromatography : Silica gel with hexane/EtOAc (4:1) for HATU-derived products.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.12 (s, 1H, -OH), 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.29–7.18 (m, 4H, Ar-H), 6.94 (s, 1H, -NH₂).
  • FT-IR : 3340 cm⁻¹ (-NH₂), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
  • HPLC : Rt = 6.72 min (C18, MeCN/H₂O 60:40).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting CN1810775B, microreactors enable rapid mixing and heat transfer:

  • Pump acid chloride and 2-fluorophenol (1:1.05) into a Pd-coated reactor at 50°C.
  • Achieve 94% conversion in 15 minutes.

Environmental Impact

  • Waste Reduction : PPA recycling via neutralization (NaOH) and filtration cuts P₂O₅ waste by 40%.
  • Enzymatic Routes : EDDS lyase reduces organic solvent use but requires costly enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

2-Fluorophenyl 4-amino-2-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The amino group can participate in nucleophilic attacks, while the hydroxybenzoate moiety can interact with various enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by substituent positioning and functional group interactions. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Substituents Molecular Weight (g/mol) Key Interactions/Applications References
2-Fluorophenyl 4-amino-2-hydroxybenzoate 2-Fluorophenyl, 4-NH₂, 2-OH ~275.26* Flotation reagents, defoaming agents
4-Fluoro-2-(phenylamino)benzoic acid 4-F, 2-NHPh, -COOH 243.23 Intramolecular H-bonding, crystal dimers
Phenyl 5-bromo-2-hydroxybenzoate Phenyl, 5-Br, 2-OH 293.11 Antimicrobial activity (inferred)
4-Amino-2-sodium hydroxybenzoate Na⁺, 4-NH₂, 2-OH 175.11 Defoaming agent stabilizer

*Estimated based on analogous compounds.

Key Observations :

  • Fluorine vs. Halogen Substitution: The 2-fluorophenyl group enhances hydrophobicity compared to non-halogenated analogues, as seen in flotation studies where fluorine-containing reagents exhibit selective adsorption on mineral surfaces . In contrast, brominated derivatives (e.g., phenyl 5-bromo-2-hydroxybenzoate) may prioritize steric effects over electronic modulation .
  • Amino and Hydroxyl Synergy: The 4-amino and 2-hydroxy groups enable dual hydrogen bonding, which stabilizes crystal packing (e.g., in 4-fluoro-2-(phenylamino)benzoic acid) and enhances defoaming efficiency by improving polysiloxane compatibility .

Hydrogen Bonding and Crystallography

The title compound’s hydrogen-bonding patterns differ from simpler analogues. For example, 4-fluoro-2-(phenylamino)benzoic acid forms intramolecular N–H⋯O bonds and acid–acid dimers via O–H⋯O interactions , whereas the ester group in 2-fluorophenyl 4-amino-2-hydroxybenzoate likely disrupts dimer formation, favoring monomeric or alternative packing motifs.

Q & A

Basic Question

  • ¹H/¹³C NMR : Confirm ester linkage (δ ~165–170 ppm for carbonyl) and fluorophenyl aromatic signals (split patterns due to fluorine coupling). The amino group (NH₂) appears as a broad singlet at δ ~5–6 ppm .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹), O–H (phenolic, ~3300 cm⁻¹), and N–H (amine, ~3400 cm⁻¹) .
  • HPLC-MS : Quantify purity and verify molecular ion ([M+H]⁺ expected at m/z 262.08) .

How to resolve contradictions between NMR and mass spectrometry data for structural confirmation?

Advanced Question
Discrepancies may arise from:

  • Impurity interference : HPLC pre-purification (C18 column, 0.1% TFA in H₂O/MeCN) removes salts or residual solvents masking NMR signals .
  • Dynamic effects in NMR : Amino proton exchange broadening can obscure signals; use DMSO-d₆ to slow exchange or 2D NMR (HSQC, HMBC) for unambiguous assignments .
  • Ionization suppression in MS : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) or use alternative ionization (APCI) for better adduct formation .

What separation technologies are effective for isolating 2-Fluorophenyl 4-amino-2-hydroxybenzoate from reaction mixtures?

Basic Question

  • Liquid-liquid extraction : Partition between ethyl acetate (organic) and brine (aqueous) to remove polar byproducts .
  • Membrane filtration : Nanofiltration (MWCO 300–500 Da) concentrates the product while removing smaller impurities .
  • Preparative HPLC : C18 column with isocratic elution (70:30 MeCN/H₂O, 0.1% formic acid) achieves >98% purity .

How can computational modeling predict the reactivity of 2-Fluorophenyl 4-amino-2-hydroxybenzoate in novel reactions?

Advanced Question

  • DFT calculations (Gaussian, COMSOL): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Transition state analysis : Identify energy barriers for ester hydrolysis or fluorophenyl ring substitution .
  • Machine learning : Train models on existing reaction datasets to recommend optimal catalysts or solvents for new transformations .

What pharmacological screening strategies are suitable for evaluating derivatives of 2-Fluorophenyl 4-amino-2-hydroxybenzoate?

Advanced Question

  • In vitro assays :
    • Antimicrobial activity : MIC determination against S. aureus and E. coli via broth microdilution .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • SAR studies : Modify the fluorophenyl or amino group and correlate structural changes with bioactivity .

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